Cas no 935667-50-8 (5-fluoropyrimidine-2-carbaldehyde)

5-fluoropyrimidine-2-carbaldehyde structure
935667-50-8 structure
Product Name:5-fluoropyrimidine-2-carbaldehyde
Numéro CAS:935667-50-8
Le MF:C5H3FN2O
Mégawatts:126.088524103165
MDL:MFCD13189600
CID:835608
PubChem ID:53408143
Update Time:2024-10-26

5-fluoropyrimidine-2-carbaldehyde Propriétés chimiques et physiques

Nom et identifiant

    • 5-fluoropyrimidine-2-carbaldehyde
    • 5-Fluoropyrimidine-2-carboxaldehyde
    • 5-Fluoro-2-pyrimidinecarboxaldehyde (ACI)
    • MDL: MFCD13189600
    • Piscine à noyau: 1S/C5H3FN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H
    • La clé Inchi: PMJXSFMYANTTOE-UHFFFAOYSA-N
    • Sourire: O=CC1N=CC(F)=CN=1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 9
  • Nombre de liaisons rotatives: 1

5-fluoropyrimidine-2-carbaldehyde PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A039000301-250mg
5-Fluoropyrimidine-2-carboxaldehyde
935667-50-8 98%
250mg
$580.65 2023-08-31
Alichem
A039000301-1g
5-Fluoropyrimidine-2-carboxaldehyde
935667-50-8 98%
1g
$1252.56 2023-08-31
Matrix Scientific
122461-1g
5-Fluoropyrimidine-2-carboxaldehyde, 97.0%
935667-50-8 97.0%
1g
$1980.00 2023-09-06
Chemenu
CM109107-250mg
5-fluoropyrimidine-2-carbaldehyde
935667-50-8 97%
250mg
$305 2021-08-06
Chemenu
CM109107-1g
5-fluoropyrimidine-2-carbaldehyde
935667-50-8 97%
1g
$913 2021-08-06
TRC
F600100-5mg
5-Fluoropyrimidine-2-carbaldehyde
935667-50-8
5mg
$ 50.00 2022-06-04
TRC
F600100-10mg
5-Fluoropyrimidine-2-carbaldehyde
935667-50-8
10mg
$ 95.00 2022-06-04
TRC
F600100-50mg
5-Fluoropyrimidine-2-carbaldehyde
935667-50-8
50mg
$ 320.00 2022-06-04
abcr
AB454053-250 mg
5-Fluoropyrimidine-2-carbaldehyde; .
935667-50-8
250MG
€466.40 2022-05-20
abcr
AB454053-500 mg
5-Fluoropyrimidine-2-carbaldehyde; .
935667-50-8
500MG
€889.90 2022-05-20

5-fluoropyrimidine-2-carbaldehyde Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  20 min, -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ;  -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Référence
Preparation of thiazolylaminopyrimidines for the treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
Référence
Preparation of heteroaryl triazoles as agonists of the APJ receptor
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  30 min, -78 °C; 2 h, -78 °C
1.2 Solvents: Methanol ;  -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Référence
Macrocyclic compounds as modulators of cystic fibrosis transmembrane conductance regulator
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Catalysts: Osmium tetroxide Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
1.2 Reagents: Sodium periodate ;  4 h, rt
Référence
Preparation of furanyl triazoles as agonists of the APJ receptor
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  20 min, -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ;  -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Référence
Preparation of pyrazolyl-amino-substituted pyrazines for treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  20 min, -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ;  -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Référence
4-(Pyrazol-3-ylamino)pyrimidine derivatives as tyrosine kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  30 min, -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ;  -78 °C
Référence
Macrocyclic compounds as modulators of cystic fibrosis transmembrane conductance regulator and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; 2 h
Référence
Imidazotriazinone compounds as PDE9 inhibitors and their preparation
, World Intellectual Property Organization, , ,

5-fluoropyrimidine-2-carbaldehyde Raw materials

5-fluoropyrimidine-2-carbaldehyde Preparation Products

5-fluoropyrimidine-2-carbaldehyde Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:935667-50-8)5-fluoropyrimidine-2-carbaldehyde
Numéro de commande:A859735
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:20
Prix ($):634.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:935667-50-8)5-fluoropyrimidine-2-carbaldehyde
A859735
Pureté:99%
Quantité:1g
Prix ($):634.0
Courriel